molecular formula C6H5N3O B13344037 Oxazolo[4,5-c]pyridin-7-amine

Oxazolo[4,5-c]pyridin-7-amine

Katalognummer: B13344037
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: UVUFZFAARHIOOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolo[4,5-c]pyridin-7-amine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a nitrogen atom at the 7th position, which can influence its reactivity and interaction with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[4,5-c]pyridin-7-amine typically involves the cyclization of appropriately substituted precursors. One common method is the cyclization of a pyridine derivative with an oxazole ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the oxazole ring on the pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolo[4,5-c]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-c]pyridin-7-one, while reduction can produce this compound derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Oxazolo[4,5-c]pyridin-7-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of oxazolo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxazolo[4,5-c]pyridin-7-amine is unique due to its specific fusion of oxazole and pyridine rings, which imparts distinct chemical and biological properties. This fusion can enhance its binding affinity to biological targets and improve its stability under various conditions.

Eigenschaften

Molekularformel

C6H5N3O

Molekulargewicht

135.12 g/mol

IUPAC-Name

[1,3]oxazolo[4,5-c]pyridin-7-amine

InChI

InChI=1S/C6H5N3O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,7H2

InChI-Schlüssel

UVUFZFAARHIOOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(C=N1)N=CO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.